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Compound Name:
5-(2,4-Difluorophenyl)isoxazole-3-

carboxylic acid

Cat. No.: B1414974 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,4-
difluorophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic building block of

significant interest in medicinal chemistry and drug discovery. Its structure combines three key

motifs: an isoxazole ring, a difluorinated phenyl group, and a carboxylic acid. This unique

combination imparts properties that are highly relevant for developing novel therapeutic agents.

The isoxazole core is a versatile scaffold found in numerous approved drugs, while the

difluorophenyl moiety can enhance metabolic stability and target-binding affinity through

specific fluorine interactions.[1][2] The carboxylic acid group provides a critical handle for salt

formation, formulation, and interaction with biological targets.

This technical guide provides a comprehensive analysis of the core physicochemical properties

of this compound. Moving beyond a simple data sheet, this document explains the scientific

rationale behind property measurements, offers detailed experimental protocols for their

determination, and discusses the implications of these properties for drug development. The

methodologies described are designed to be self-validating, ensuring the generation of robust

and reliable data for critical decision-making in a research and development setting.
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Molecular Identity and Structural Significance
A precise understanding of a compound's structure and identity is the foundation of all

subsequent characterization.

Chemical Identity
The fundamental identifiers for 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid are

summarized below.

Identifier Value Source(s)

IUPAC Name
5-(2,4-difluorophenyl)-1,2-

oxazole-3-carboxylic acid
[3]

CAS Number 1083224-23-0 [3][4][5]

Molecular Formula C₁₀H₅F₂NO₃ [3][4]

Molecular Weight 225.15 g/mol [1][3][4]

Canonical SMILES
C1=CC(=C(C=C1F)F)C2=CC(

=NO2)C(=O)O
[3]

InChIKey
FQAFQXBZWSTPRH-

UHFFFAOYSA-N
[1][3]

Structural Diagram
The chemical structure dictates the compound's physical and biological properties. The

diagram below illustrates the key functional groups.

Caption: Chemical structure of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid.

Core Physicochemical Properties: Data and
Determination
The following properties are critical to assessing the drug-like potential of a compound. For

each, we discuss its relevance, present available data, and provide a standard, robust protocol
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for its experimental determination.

Physical State and Purity
Relevance: The physical form and purity are baseline parameters that affect all other

measurements. Purity is especially critical, as impurities can drastically alter properties like

melting point and solubility.

Observed Data: The compound is typically supplied as a white crystalline solid with a purity

of 97% or higher.[1][4][6]

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography

(HPLC)

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on an

HPLC system equipped with a UV detector.

Mobile Phase: Prepare a gradient system.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Acetonitrile.

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent

(e.g., Acetonitrile) to a concentration of ~1 mg/mL.

Chromatographic Method:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection Wavelength: 254 nm.

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return

to initial conditions.
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Data Analysis: Integrate the peak area of the main component and any impurities.

Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

System Validation: The protocol is validated by running a blank (solvent only) to ensure no

system peaks interfere and by demonstrating reproducibility across multiple injections.

Melting Point (Tₘ)
Relevance: The melting point is a fundamental indicator of a crystalline solid's purity and

lattice energy. A sharp melting range typically signifies high purity.

Observed Data: Specific melting point data is not consistently available in public databases,

but its solid nature is confirmed.[1]

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is chosen over traditional melt-temp apparatus for its higher precision and

ability to detect thermal events like polymorph transitions. It measures the difference in

heat flow required to increase the temperature of a sample and a reference.

Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum

DSC pan. Crimp the pan to enclose the sample.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen

atmosphere from ambient temperature to a temperature well above the expected melting

point (e.g., 250 °C).

Data Analysis: The melting point is determined as the onset temperature of the

endothermic peak on the resulting thermogram. The peak's sharpness provides an

indication of purity.

Acid Dissociation Constant (pKa)
Relevance: The pKa defines the extent of ionization at a given pH. For a carboxylic acid, it

dictates the equilibrium between the neutral, more lipophilic form (R-COOH) and the ionized,
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more water-soluble form (R-COO⁻). This profoundly impacts solubility, membrane

permeability, and receptor binding.

Observed Data: No experimental pKa value is publicly available for this specific compound.

Experimental Protocol: Determination by Potentiometric Titration

Rationale: This is the gold-standard method for pKa determination. It involves monitoring

the pH of a solution of the compound as a titrant (a strong base) is added, allowing for the

direct observation of the proton dissociation.

System Preparation: Calibrate a pH meter with at least three standard buffer solutions

(e.g., pH 4, 7, 10).

Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a co-solvent

system (e.g., 50:50 Methanol:Water) to ensure sufficient solubility of the neutral form.

Titration: Place the sample solution in a jacketed beaker at a constant temperature (25 °C)

and continuously stir. Add small, precise aliquots of a standardized strong base (e.g., 0.1

M KOH) using an automated titrator. Record the pH after each addition.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the

half-equivalence point (the midpoint of the steepest part of the titration curve), where the

concentrations of the protonated and deprotonated species are equal.

Lipophilicity (LogP and LogD)
Relevance: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its

Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

LogP: The partition coefficient of the neutral species between octanol and water.

LogD: The distribution coefficient at a specific pH, accounting for all ionized and neutral

species. LogD at pH 7.4 is most relevant for physiological conditions.

Observed Data: The compound is described as having significant lipophilicity due to its

fluorinated phenyl group, but no quantitative value is provided.[1]
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Experimental Protocol: Shake-Flask Method for LogD₇.₄

Rationale: The shake-flask method is the traditional and most reliable method for

determining partition coefficients. It directly measures the distribution of the compound

between an aqueous and an immiscible organic phase.

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at

pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous

buffer. This prevents volume changes during the experiment.

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-

octanol).

Partitioning: Combine equal volumes of the aqueous buffer and the compound's octanol

solution in a glass vial.

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the

compound to partition between the two phases and reach equilibrium. Let the vial stand to

allow for complete phase separation.

Quantification: Carefully sample each phase. Determine the concentration of the

compound in both the aqueous and organic layers using a validated analytical method like

HPLC-UV (as described in section 2.1).

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol /

[Compound]aqueous). The protocol's integrity is ensured by running replicates and

confirming mass balance.

Integrated Analytical Workflow
A logical workflow ensures that foundational properties are confirmed before more complex

characterization is undertaken. This systematic approach prevents the misinterpretation of data

due to sample impurity or identity issues.
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Caption: A validated workflow for the physicochemical characterization of a novel compound.

Safety and Handling
Professional laboratory diligence is required when handling this compound.
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GHS Hazard Classification:

Hazard Code Description Pictogram

H302 Harmful if swallowed GHS07 (Exclamation Mark)

H315 Causes skin irritation GHS07 (Exclamation Mark)

H319 Causes serious eye irritation GHS07 (Exclamation Mark)

H335 May cause respiratory irritation GHS07 (Exclamation Mark)

Sources:[3]

Handling Recommendations:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles,

and a lab coat.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[5]

Conclusion
5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid presents a physicochemical profile

characteristic of a promising but challenging drug discovery candidate. It is a crystalline solid

with significant lipophilicity, driven by the difluorophenyl ring, and acidic properties conferred by

the carboxylic acid group. Its poor aqueous solubility in the neutral form is expected, but this

will be significantly modulated by pH due to the carboxylic acid's pKa. A thorough experimental

determination of its pKa, LogD at physiological pH, and precise aqueous solubility is paramount

for any drug development program. The protocols outlined in this guide provide a robust

framework for obtaining this critical data, enabling informed decisions in lead optimization,

formulation development, and preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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